molecular formula C7H5IN2O B596094 4-Iodo-2-methoxynicotinonitrile CAS No. 1206969-73-4

4-Iodo-2-methoxynicotinonitrile

Cat. No.: B596094
CAS No.: 1206969-73-4
M. Wt: 260.034
InChI Key: NCMZKRGEPQKODP-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a nicotinonitrile core. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxynicotinonitrile typically involves the iodination of 2-methoxynicotinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, providing high yields and selectivity . The reaction conditions are mild, making it suitable for substrates sensitive to oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxynicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    N-iodosuccinimide (NIS): Used for iodination.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acetic Acid: Common solvent for iodination reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Nicotinonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Iodo-2-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxynicotinonitrile involves its interaction with various molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-methoxynicotinonitrile is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-iodo-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZKRGEPQKODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679756
Record name 4-Iodo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-73-4
Record name 4-Iodo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus, 2-chloro-3-cyanopyridine (A18) provided 2-methoxy-3-cyanopyridine (A19) upon treatment with sodium methoxide in methanol. Lithiation of the 2-methoxy-3-cyanopyridine (A19) with LDA gave the intermediate carbanion derivative 4-lithio-2-methoxy-3-cyanopyridine (A21), which upon treatment with hexachloroethane provided the 4-chloro-2-methoxy-3-cyanopyridine (A20). Analogously, reaction with bromine provides the 4-bromo-2-methoxy-3-cyanopyridine (A22) and reaction with iodine provides the 4-iodo-2-methoxy-3-cyanopyridine (A23). All 4-halo-2-methoxy-3-cyanopyridines are highly valuable intermediates, especially for the synthesis of kinase inhibitors. Reduction of the 4-halo-2-methoxy-3-cyanopyridines, for example with DIBAL (diisobutylaluminum hydride) in solvents such as toluene, dichloromethane, or tetrahydrofuran at temperatures ranging from −80° C. to about 80° C., preferably at 20° C. provides after standard workup the 4-halo-2-methoxypyridine-3-carboxaldehydes. The 4-halo-2-methoxypyridine-3-carboxaldehydes are highly valuable synthetic intermediates. 4-chloro-2-methoxy-3-pyridinecarboxaldehyde (A9) was prepared in this manner.
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